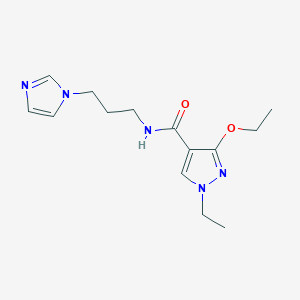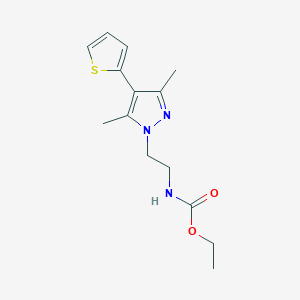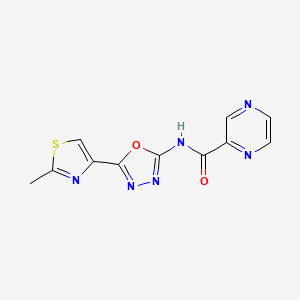![molecular formula C9H6N4O2 B2783600 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 329207-47-8](/img/structure/B2783600.png)
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H6N4O2 and a molecular weight of 202.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4,12H,1H2,(H,14,15) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core in the molecule .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are known to possess significant photophysical properties . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 202.17 .Applications De Recherche Scientifique
CMPP has been studied extensively for its potential applications in drug discovery and development, as well as in various biochemical and physiological processes. CMPP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. CMPP has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to reduce inflammation and promote wound healing. Additionally, CMPP has been studied for its potential to inhibit the growth of bacteria and viruses, as well as its ability to reduce the production of reactive oxygen species.
Mécanisme D'action
Target of Action
The primary targets of 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Other pyrazolo[1,5-a]pyrimidine derivatives have been found to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The exact mode of action for this compound would depend on its specific targets.
Pharmacokinetics
The compound’s predicted density is1.54±0.1 g/cm3 , and its predicted pKa is 0.36±0.41 , which may influence its absorption and distribution in the body.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidine class, it may share some of the biological activities observed in other members of this class, such as antimicrobial activity . .
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMPP in laboratory experiments has several advantages. CMPP is a relatively stable compound, and it is relatively easy to synthesize in the laboratory. Additionally, CMPP has a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral effects. However, there are some limitations to the use of CMPP in laboratory experiments. CMPP is a relatively expensive compound, and it is not always available in large quantities. Additionally, CMPP has a relatively short shelf life, so it must be stored and used quickly.
Orientations Futures
The potential applications of CMPP are vast and varied. One of the most promising areas of research is the development of CMPP-based drugs for the treatment of cancer. Additionally, CMPP could be used to develop novel anti-inflammatory and anti-bacterial drugs. CMPP could also be used to study the effects of oxidative stress and develop new therapies for neurological and cardiovascular diseases. Additionally, CMPP could be used in the development of new methods for drug delivery, such as nanoparticles and liposomes. Finally, CMPP could be used in the development of new methods for the detection and diagnosis of diseases, such as cancer and infectious diseases.
Méthodes De Synthèse
CMPP can be synthesized through a multi-step reaction process that involves the reaction of 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine with 6-bromohexanoic acid. The first step of the reaction involves the formation of a C-H bond between the pyrazolopyrimidine and the bromohexanoic acid. This is followed by the formation of a C-C bond between the bromohexanoic acid and the pyrazolopyrimidine. This reaction is then followed by the addition of a base, such as sodium hydroxide, to form the CMPP product.
Propriétés
IUPAC Name |
3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-11-8-6(2-10)3-12-13(5)8/h3-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGTWCHNGIFYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[2-[2-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethoxy]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2783518.png)
![N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2783519.png)
![N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2783520.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)


![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)


![2-[[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2783533.png)
![2-[2-(3-Fluorophenyl)acetamido]acetic acid](/img/structure/B2783534.png)

![N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2783537.png)
